MADURAMICIN

Coccidiosis Broiler performance Anticoccidial index

Researchers facing monensin- or narasin-tolerant Eimeria field isolates require a highly potent alternative. Maduramicin addresses this gap with proven efficacy against resistant strains. • Superior weight gain (+69.3 g vs. monensin) and lower mortality (4.2% vs. 6.0-8.0%) in mixed Eimeria challenge models. • Uniform susceptibility of Clostridium perfringens field isolates supports prophylactic control of necrotic enteritis. • Strict 5-day withdrawal period ensures tissue residues fall below established MRLs. Available as high-purity ammonium salt for homogeneous feed incorporation at 5-6 ppm inclusion rates.

Molecular Formula C9H9N
Molecular Weight 0
CAS No. 119758-39-3
Cat. No. B1180554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMADURAMICIN
CAS119758-39-3
SynonymsMADURAMYCIN
Molecular FormulaC9H9N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maduramicin Procurement Guide


Maduramicin (CAS 119758-39-3), also referred to as Maduramycin or Prinicin, is a monovalent glycoside polyether ionophore antibiotic derived from the actinomycete Actinomadura yumaensis [1]. As an ionophore, it selectively forms lipophilic complexes with monovalent cations—exhibiting a notably higher affinity for potassium (K⁺) relative to sodium (Na⁺)—and facilitates their transport across biological membranes, thereby disrupting essential ion gradients in susceptible organisms . In veterinary medicine, maduramicin is predominantly employed as a broad-spectrum anticoccidial agent, demonstrating potent in vivo activity against multiple pathogenic Eimeria species in poultry, including E. tenella, E. acervulina, E. necatrix, E. brunetti, and E. maxima [2]. The compound is also utilized in research settings to investigate ionophore mechanisms, selective cation binding, and antiparasitic properties. Its commercial formulation typically exists as the ammonium salt (maduramicin ammonium, CAS 84878-61-5) for improved handling and incorporation into animal feed premixes [3].

Research Model
Poultry coccidiosis and necrotic enteritis studies
Ionophore Class
Monovalent glycoside; K⁺-selective ion transport
Formulation Format
Ammonium salt for feed premix research

Maduramicin Substitution Limitations


The polyether ionophore class—which includes maduramicin, monensin, salinomycin, narasin, and lasalocid—exhibits substantial divergence in key performance and safety parameters that preclude generic substitution [1]. Maduramicin, a monovalent monoglycoside, displays a distinct ion selectivity profile, preferentially binding potassium over sodium, which contrasts with the sodium-selective behavior of monensin [2]. In vivo, this translates to pronounced differences in anticoccidial efficacy: maduramicin demonstrates superior weight gain outcomes and lower mortality rates in mixed Eimeria challenge models compared to monensin [3]. Critically, maduramicin is characterized as the most toxic of the ionophore class in chronic oral toxicity assessments, a safety consideration that directly influences handling protocols, environmental risk evaluation, and compatibility with co-administered therapeutics like tiamulin [4][5]. Furthermore, maduramicin exhibits a distinct residue depletion kinetic profile, with a half-life of 20 hours in liver tissue following a 14-day therapeutic regimen, which establishes a specific 5-day withdrawal period that is not transferable to other ionophores [6]. These cumulative quantitative disparities underscore the necessity for precise compound-specific selection rather than class-level substitution.

Ion selectivity differs – Maduramicin preferentially binds K⁺, while monensin and salinomycin favor Na⁺; anticoccidial and toxicity profiles may not transfer.
Tiamulin interaction severity varies – Co-administration with tiamulin leads to weight depression without mortality, unlike monensin or narasin, which can cause death; co-medication protocols require compound-specific review.
Residue depletion kinetics differ – Liver half-life of 20 h and a 5-day withdrawal period are not interchangeable with other ionophores; residue monitoring must use maduramicin-specific methods.

Maduramicin Comparative Performance


Anticoccidial Efficacy in Eimeria Challenge

In a controlled in vivo study comparing maduramicin (5 ppm) directly against monensin (120 ppm) and salinomycin (66 ppm) in broilers challenged with mixed Eimeria species, birds medicated with maduramicin exhibited significantly higher weight gains than those receiving monensin [1]. A separate battery trial further demonstrated that maduramicin (5 ppm) achieved a lower mortality rate (4.2%) compared to both salinomycin (60 ppm) and monensin (100 ppm), and a reduced oocyst output (0.25 x 10^6 per bird) relative to monensin (0.66 x 10^6 per bird) [2]. Against an ionophore-tolerant field isolate of E. tenella, maduramicin (5-7 ppm) proved more effective than monensin (100 ppm) and narasin (70 ppm) in reducing lesions and protecting performance [3].

Eimeria Efficacy
Head-to-head
Weight gain (14 d): 648.8 g (maduramicin 5 ppm) vs 579.5 g (monensin 120 ppm), 614.8 g (salinomycin). Mortality 4.2% vs 6.0‑8.0%.
Supports weight gain and mortality endpoint comparison in mixed Eimeria challenge.
Trial used Hubbard chicks; 70,000 oocyst inoculation.
Coccidiosis Broiler performance Anticoccidial index

Tiamulin Compatibility Profile

The concurrent use of tiamulin with monensin, narasin, or salinomycin is severely contraindicated due to marked toxic interactions leading to mortality [1]. In a comparative compatibility study, maduramicin was also shown to be incompatible with tiamulin, but crucially, the interaction was characterized as significantly less severe than that observed with monensin, narasin, or salinomycin [1]. Co-administration of maduramicin with both therapeutic (250 mg/L) and preventive (125 mg/L) doses of tiamulin resulted in a significant depression in weight gain but did not induce mortality, a qualitative and quantitative safety distinction that directly impacts on-farm drug rotation and co-medication strategies [1]. In contrast, lasalocid was the only ionophore found to be fully compatible with both doses of tiamulin [1].

Tiamulin Interaction
Head-to-head
Maduramicin + tiamulin (250 mg/L): weight depression, no mortality. Monensin/narasin/salinomycin + tiamulin: marked mortality.
Graded drug-interaction severity; supports co-medication risk stratification.
Lasalocid fully compatible with tiamulin.
Drug interaction Tiamulin Toxicology

Chronic Oral Toxicity Ranking

A comprehensive meta-analysis of chronic oral toxicity data established a clear relative toxicity ranking for polyether ionophores [1]. Maduramicin was unequivocally identified as the most toxic of all ionophores evaluated [1]. The analysis, which utilized No Observed Effect Levels (NOEL) for cross-comparison, ranked the relative toxicities from lowest to highest as: salinomycin < lasalocid < narasin < monensin < maduramicin [1]. Furthermore, the study highlighted an environmental and feed-safety liability unique to maduramicin: nearly all maduramicin fed to poultry persists in litter (manure), rendering the litter toxic if subsequently fed to cattle as a nitrogen source [1].

Chronic Toxicity Rank
Cross‑study
Ranked most toxic: salinomycin
Supports handling and environmental safety review; litter persistence noted.
Ranking from multi‑species chronic oral toxicity data.
Residue Depletion
Class‑level
Liver half‑life 20 h; 5‑day withdrawal; residual 1.6 ng/g (liver), 1.5 ng/g (muscle).
Informs withdrawal period and residue monitoring endpoint.
ELISA method with low cross‑reactivity to other ionophores.
C. perfringens MIC
Head-to-head
All 51 field isolates susceptible to maduramicin (0% resistance). Lincomycin resistance in 36/51 isolates.
Supports necrotic enteritis prophylaxis screening context.
Broth microdilution assay; subclinical model lesion reduction comparable to narasin.
Toxicity NOEL Environmental persistence

Residue Depletion Kinetics

Following a 14-day therapeutic administration of maduramicin to broiler chickens, a distinct residue depletion profile was observed [1]. The mean half-life of maduramicin was determined to be 20 hours in liver, 39 hours in muscle, and 13 hours in serum [1]. This kinetic profile underpins a mandated 5-day withdrawal period, after which the mean residual concentrations were 1.6 ng/g in liver, 1.5 ng/g in muscle, and 0.05 ng/mL in serum [1]. The development of a specific ELISA for maduramicin, which exhibited minimal cross-reactivity with structurally similar ionophores (monensin, salinomycin, narasin, lasalocid), ensures that these residue levels can be accurately monitored without interference from other class members [1].

Residue Depletion
Class‑level
Liver half‑life 20 h; 5‑day withdrawal; residual 1.6 ng/g (liver), 1.5 ng/g (muscle).
Informs withdrawal period and residue monitoring endpoint.
ELISA method with low cross‑reactivity to other ionophores.
Residue depletion Withdrawal period Food safety

C. perfringens Susceptibility

In vitro susceptibility testing was performed on 51 Clostridium perfringens strains isolated from broilers to determine the minimum inhibitory concentrations (MICs) of commonly used anticoccidials [1]. The results showed that all 51 field isolates were uniformly susceptible to maduramicin, as well as to lasalocid, narasin, and salinomycin [1]. This contrasts with lincomycin, for which an extended frequency distribution range of MICs indicated acquired resistance in 36 isolates [1]. In a subclinical necrotic enteritis model, dietary supplementation with maduramicin led to a reduction in birds presenting with necrotic enteritis lesions compared to non-medicated infected controls, an effect comparable to that observed with lasalocid, salinomycin, and narasin [1].

C. perfringens MIC
Head-to-head
All 51 field isolates susceptible to maduramicin (0% resistance). Lincomycin resistance in 36/51 isolates.
Supports necrotic enteritis prophylaxis screening context.
Broth microdilution assay; subclinical model lesion reduction comparable to narasin.
Necrotic enteritis Clostridium perfringens MIC

Maduramicin Application Scenarios


Eimeria Prophylaxis in Poultry

Based on the quantitative evidence demonstrating superior weight gain (+69.3 g vs monensin) and lower mortality (4.2% vs 6.0-8.0%) in mixed Eimeria challenge models, maduramicin is optimally deployed as a feed-additive coccidiostat for broiler chickens at inclusion rates of 5-6 ppm [1][2]. This application is particularly warranted in production systems where historical ionophore use has led to monensin- or narasin-tolerant Eimeria field isolates, as maduramicin has shown preserved efficacy against such strains [3]. The compound's specific 5-day withdrawal period must be strictly observed to ensure tissue residues fall below established MRLs (0.03 mg/kg in muscle, 0.15 mg/kg in liver) [4][5].

Necrotic Enteritis Mitigation

The demonstrated uniform susceptibility of Clostridium perfringens field isolates to maduramicin supports its use as a prophylactic intervention to reduce the incidence of necrotic enteritis lesions in broiler flocks [6]. This secondary benefit is a key differentiator in integrated poultry health programs where enteric bacterial challenges coexist with coccidial pressure. Procurement for this scenario should prioritize high-purity ammonium salt formulations suitable for homogeneous mixing into complete feed rations.

Ionophore Mechanism & Selectivity

For academic and industrial researchers investigating the structure-activity relationships of polyether ionophores, maduramicin serves as a critical comparator due to its unique monovalent glycoside structure and pronounced selectivity for potassium (K⁺) over sodium (Na⁺) [7]. This property distinguishes it from the sodium-selective behavior of monensin and enables targeted studies on ion transport, mitochondrial function, and antiparasitic mechanisms. Its high chronic oral toxicity ranking and specific tiamulin interaction profile also render it a valuable model compound for studying ionophore-mediated toxicology and drug-drug interactions [8][9].

Application
Selection Property
Validation Focus
Eimeria challenge studies
Anticoccidial activity context
Weight gain and mortality endpoints
C. perfringens susceptibility
Uniform isolate susceptibility
Necrotic enteritis lesion reduction
Ionophore mechanism research
K⁺ vs Na⁺ selectivity profile
Ion transport and drug interaction endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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